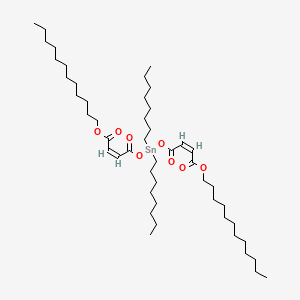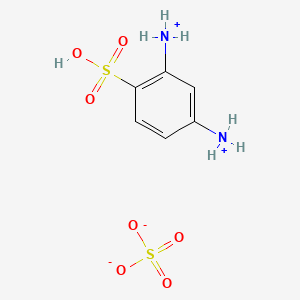
4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride is a synthetic compound known for its potent analgesic properties. It is structurally related to norpethidine derivatives and has been studied for its effectiveness in pain management. This compound is notable for being significantly more potent than both morphine and pethidine, making it a subject of interest in pharmaceutical research .
准备方法
The synthesis of 4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride involves several steps. The general synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced to the piperidine ring through a substitution reaction.
Addition of the Hydroxy-Phenoxypropyl Group: The hydroxy-phenoxypropyl group is added via a nucleophilic substitution reaction.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .
化学反应分析
4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups to the piperidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride has several scientific research applications:
Pharmaceutical Research: It is primarily studied for its analgesic properties and potential use in pain management.
Biological Studies: The compound is used in studies to understand its effects on the central nervous system and its interaction with opioid receptors.
Medicinal Chemistry: Researchers explore its structure-activity relationship to design more potent and safer analgesics.
Industrial Applications: It is used in the development of new pain relief medications.
作用机制
The analgesic effects of 4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride are primarily due to its interaction with opioid receptors in the central nervous system. It binds to these receptors, inhibiting the transmission of pain signals. The compound’s high potency is attributed to its strong affinity for these receptors and its ability to cross the blood-brain barrier effectively .
相似化合物的比较
Compared to other analgesic compounds, 4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride stands out due to its high potency and lower side effect profile. Similar compounds include:
Morphine: A natural opioid with strong analgesic properties but higher risk of addiction and side effects.
Pethidine: A synthetic opioid with analgesic properties but less potent than the compound .
This compound’s unique structure and pharmacological profile make it a valuable subject of study in the quest for effective pain management solutions.
属性
CAS 编号 |
63905-54-4 |
|---|---|
分子式 |
C23H30ClNO4 |
分子量 |
419.9 g/mol |
IUPAC 名称 |
ethyl 1-(2-hydroxy-3-phenoxypropyl)-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C23H29NO4.ClH/c1-2-27-22(26)23(19-9-5-3-6-10-19)13-15-24(16-14-23)17-20(25)18-28-21-11-7-4-8-12-21;/h3-12,20,25H,2,13-18H2,1H3;1H |
InChI 键 |
YOTISNNICHWTFC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC[NH+](CC1)CC(COC2=CC=CC=C2)O)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)
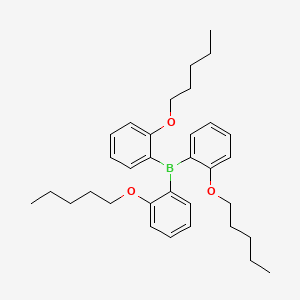
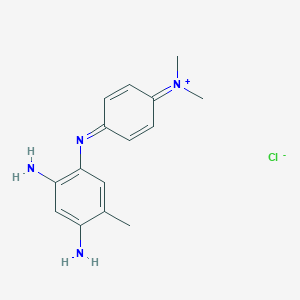
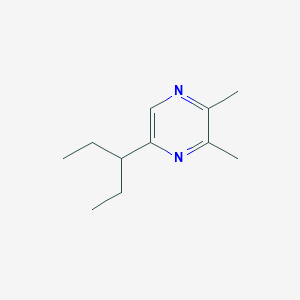

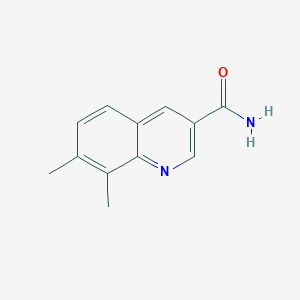
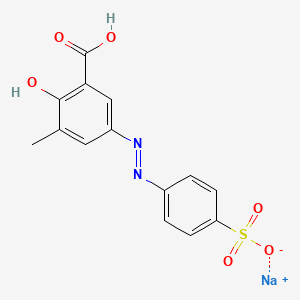

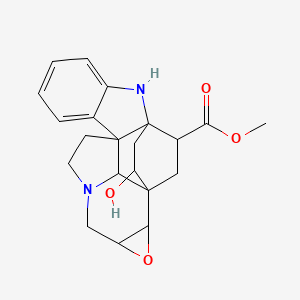
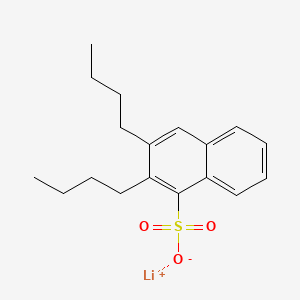
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
